1-(Piperidin-1-yl)propane-1-thione
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Overview
Description
1-(Piperidin-1-yl)propane-1-thione is an organic compound that features a piperidine ring attached to a propane-1-thione moiety Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds The thione group, characterized by a sulfur atom double-bonded to a carbon atom, adds unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-1-yl)propane-1-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable thioester or thioketone under controlled conditions. For instance, the reaction between piperidine and 1-chloropropane-1-thione in the presence of a base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of solvent-free or green chemistry approaches is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)propane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thione group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives and thioethers.
Scientific Research Applications
1-(Piperidin-1-yl)propane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)propane-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine, widely used in organic synthesis and drug design.
Thiopropanol: A compound with a similar thione group but lacking the piperidine ring.
Piperidinone: A piperidine derivative with a carbonyl group instead of a thione group
Uniqueness
1-(Piperidin-1-yl)propane-1-thione is unique due to the combination of the piperidine ring and the thione group, which imparts distinct chemical and biological properties.
Biological Activity
1-(Piperidin-1-yl)propane-1-thione, also known by its CAS number 5309-95-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that illustrate its biological significance.
Molecular Formula: C7H14N1S1
Molecular Weight: 158.26 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties. The compound is believed to interact with specific biological targets, leading to significant physiological effects.
Antimicrobial Activity
Research indicates that thione derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi, including resistant strains of Candida auris. The mechanism often involves disruption of microbial cell membranes and inhibition of metabolic pathways critical for microbial survival .
Anticancer Potential
The anticancer activity of thiones is another area of interest. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, compounds derived from piperidine have been shown to inhibit key enzymes involved in cancer cell proliferation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
- Membrane Disruption: It may disrupt microbial membranes, leading to cell lysis.
- Apoptosis Induction: The compound could activate apoptotic pathways in cancer cells, promoting programmed cell death.
Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of piperidine derivatives demonstrated that certain thiones exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris. The study concluded that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell membranes and induce apoptosis .
Study 2: Anticancer Activity
In another study, derivatives of piperidine were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings suggest that this compound could be a valuable lead compound for developing new anticancer therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |
Piperidine derivative A | High | Moderate | Membrane disruption |
Piperidine derivative B | Low | High | Apoptosis induction |
Properties
CAS No. |
5309-95-5 |
---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-piperidin-1-ylpropane-1-thione |
InChI |
InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 |
InChI Key |
CUURCVRZUVWICM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=S)N1CCCCC1 |
Origin of Product |
United States |
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